molecular formula C6HBr2F3O B1621547 2,5-Dibromo-3,4,6-trifluorophenol CAS No. 5510-39-4

2,5-Dibromo-3,4,6-trifluorophenol

Cat. No.: B1621547
CAS No.: 5510-39-4
M. Wt: 305.87 g/mol
InChI Key: VSDBPLLKPZOQSJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4,6-trifluorophenol is a halogenated phenol with the molecular formula C₆HBr₂F₃O and a molecular weight of 305.87 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenol ring, which imparts unique chemical properties and reactivity. It is primarily used in research and industrial applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 2,5-Dibromo-3,4,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 3,4,6-trifluorophenol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,5-Dibromo-3,4,6-trifluorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

2,5-Dibromo-3,4,6-trifluorophenol can be compared with other halogenated phenols such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts a balance of reactivity and stability, making it valuable for specific research and industrial applications.

Biological Activity

2,5-Dibromo-3,4,6-trifluorophenol (DBTFP) is a halogenated phenolic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. Understanding the biological activity of DBTFP is crucial for its applications in medicinal chemistry, environmental science, and material science.

  • Chemical Formula : C₆HBr₂F₃O
  • Molecular Weight : 325.87 g/mol
  • CAS Number : 2773998

Biological Activity Overview

The biological activity of DBTFP can be categorized into several key areas:

  • Antimicrobial Activity :
    • DBTFP has shown promising results against various bacterial strains. Studies indicate that the presence of bromine and fluorine substituents enhances its antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Potential :
    • Preliminary studies have suggested that DBTFP exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways involved in cell proliferation.
  • Antioxidant Activity :
    • The trifluoromethyl groups in DBTFP contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress in cellular models.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of DBTFP against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

Anticancer Studies

Research evaluating the cytotoxic effects of DBTFP on human pancreatic cancer cells (PANC-1) revealed an IC₅₀ value of approximately 45 µM after 72 hours of exposure. This suggests moderate potency compared to standard chemotherapeutics.

Cell LineIC₅₀ (µM) at 72h
PANC-145
Mia PaCa-250
BxPC-355

The mechanism was linked to caspase-dependent apoptosis, with increased levels of cleaved caspase-3 observed in treated cells.

Mechanistic Insights

The proposed mechanism for the biological activity of DBTFP includes:

  • Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.
  • Inhibition of Signal Transduction Pathways : DBTFP may interfere with pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Properties

IUPAC Name

2,5-dibromo-3,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBPLLKPZOQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378824
Record name 2,5-dibromo-3,4,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-39-4
Record name 2,5-dibromo-3,4,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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